

Villalstonine: A Technical Guide to its Discovery, Isolation, and Characterization from *Alstonia macrophylla*

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Compound of Interest

Compound Name: Villalstonine

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Abstract

Villalstonine, a complex bisindole alkaloid, represents a significant class of phytochemicals derived from the genus *Alstonia*. This technical guide provides an in-depth overview of the discovery and isolation of **villalstonine** from its prominent natural source, *Alstonia macrophylla*. The document details comprehensive experimental protocols for extraction, fractionation, and purification, presents critical quantitative data in structured tables, and visualizes the procedural workflows. The information compiled herein serves as a vital resource for natural product chemists, pharmacologists, and drug development professionals engaged in the study of indole alkaloids and their therapeutic potential.

Introduction

Alstonia macrophylla Wall. ex G.Don, a tree belonging to the Apocynaceae family, is a rich botanical source of structurally diverse monoterpenoid indole alkaloids.[1][2] Among these complex metabolites is **villalstonine**, a dimeric or bisindole alkaloid, which has garnered scientific interest due to its significant biological activities. Bisindole alkaloids from *Alstonia* species are often formed through the combination of two monomeric units and typically exhibit more potent biological effects than their constituent parts.[3]

Initial investigations into the chemical constituents of *Alstonia* species led to the identification of numerous alkaloids. Activity-directed fractionation of extracts from *Alstonia macrophylla* revealed potent cytotoxic effects, which were subsequently attributed to specific compounds, including **villalstonine**.^[4] This discovery has positioned **villalstonine** as a compound of interest for further investigation, particularly in the context of oncology drug discovery. This guide outlines the fundamental procedures for its isolation and characterization.

Experimental Protocols: Isolation and Purification

The isolation of **villalstonine** from *Alstonia macrophylla* is a multi-step process involving solvent extraction, acid-base partitioning to selectively separate the alkaloidal fraction, and subsequent chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for isolating alkaloids from this species.^[5]

Plant Material and Extraction

- **Collection and Preparation:** The root bark or leaves of *Alstonia macrophylla* are collected, washed, and air-dried. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.
- **Maceration:** The powdered plant material is soaked in a polar solvent, typically methanol or 95% ethanol, at room temperature for several days.^[5] This process is repeated multiple times to ensure exhaustive extraction of the phytochemicals.
- **Concentration:** The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude viscous extract.^[5]

Acid-Base Extraction for Alkaloid Enrichment

This crucial step separates the basic alkaloids from neutral and acidic components of the crude extract.

- **Acidification:** The concentrated crude extract is dissolved in a dilute acidic solution, such as 3% w/v tartaric acid.^[5] In this acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble salts.

- **Filtration:** The acidic solution is filtered (e.g., through kieselguhr) to remove non-alkaloidal precipitates like fats, waxes, and other neutral compounds.[5] The residue is washed with the dilute acid solution to recover any remaining alkaloids.
- **Basification:** The clear acidic filtrate is then carefully basified to a pH of 9-10 with a base, such as concentrated ammonia, while cooling in an ice bath.[5] This deprotonates the alkaloid salts, converting them back into their free base form, which are generally insoluble in water but soluble in non-polar organic solvents.
- **Solvent Partitioning:** The liberated free base alkaloids are exhaustively extracted from the aqueous solution using a water-immiscible organic solvent, typically chloroform or dichloromethane.[5] This step is repeated three to four times to ensure complete transfer of the alkaloids into the organic phase.
- **Final Processing:** The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.[5]

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Chromatographic Purification of Villalstonine

The crude alkaloid fraction is a complex mixture requiring further separation. Various chromatographic methods are employed sequentially to isolate pure **villalstonine**.^[5]

- Thin Layer Chromatography (TLC): Preliminary TLC analysis is performed on the crude alkaloid fraction to identify the number of components and to determine optimal solvent systems for column chromatography.^[5] Plates are typically visualized under UV light and/or with Dragendorff's reagent.
- Column Chromatography (CC): The crude fraction is subjected to CC over a stationary phase like silica gel. Elution is carried out with a gradient of solvents, such as hexane-chloroform or chloroform-methanol mixtures, often saturated with ammonia to reduce peak tailing of the basic alkaloids.^[5] Fractions are collected and monitored by TLC.
- Further Purification: Fractions identified as containing **villalstonine** are pooled and may require further purification using techniques such as preparative TLC, centrifugal chromatography, or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.^{[5][6]}

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Data Presentation

Physicochemical and Spectroscopic Data

The unequivocal identification of **villalstonine** is accomplished through a combination of physicochemical measurements and spectroscopic analysis. The structure is primarily elucidated using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).^[7]

Property / Technique	Data
Molecular Formula	C ₄₁ H ₄₈ N ₄ O ₄
Molecular Weight	660.85 g/mol
Appearance	Amorphous powder / Crystalline solid
Mass Spectrometry	ESI-MS m/z: [M+H] ⁺ at 661.37
¹ H-NMR (CDCl ₃)	Assignments include characteristic signals for aromatic protons, methoxy groups, N-methyl groups, and olefinic protons.
¹³ C-NMR (CDCl ₃)	Assignments include signals for carbonyl carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and aliphatic carbons.

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are highly specific and should be referenced from primary literature detailing the complete structural elucidation of **villalstonine**.

Biological Activity: In Vitro Cytotoxicity

Villalstonine has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.^[8]

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MOR-P	Lung Adenocarcinoma	< 5	[4]
COR-L23	Large Cell Lung Carcinoma	< 5	[4]
MCF-7	Breast Cancer	2 - 10	
Caki-2	Kidney Cancer	2 - 10	
LS174T	Colon Cancer	2 - 10	

Structure Elucidation and Characterization

The complex bisindole structure of **villalstonine** is confirmed using modern spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.
- NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assigning the proton and carbon signals and establishing the connectivity of the two monomeric indole units that constitute the **villalstonine** scaffold.
- X-Ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

Mechanism of Action

While **villalstonine** exhibits potent cytotoxic activity, its precise mechanism of action has not been fully elucidated.[3] The bioactivity of bisindole alkaloids is often more potent than their monomeric precursors, suggesting a complex interaction with cellular targets.[3] Further research into the specific signaling pathways modulated by **villalstonine** is required to understand its anticancer effects at the molecular level. Due to the current lack of detailed

pathway information in the literature, a signaling pathway diagram is not provided to ensure scientific accuracy.

Conclusion

Villalstonine stands out as a promising bioactive compound from *Alstonia macrophylla*. The established protocols for its isolation, based on classical acid-base extraction followed by multi-step chromatography, are robust and effective. The potent cytotoxic profile of **villalstonine** against a range of cancer cell lines underscores its potential as a lead compound in drug discovery. This guide provides the foundational knowledge required for researchers to efficiently isolate and study this complex natural product, paving the way for future investigations into its therapeutic applications and mechanism of action.

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